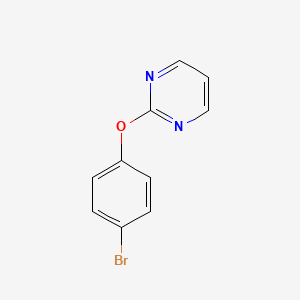

2-(4-Bromophenoxy)pyrimidine

Description

Contextualization of Pyrimidine Derivatives in Contemporary Chemical Research

The pyrimidine ring is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. This structural motif is of immense importance in chemistry and biology. gsconlinepress.com Pyrimidines are fundamental components of life, forming the basis for three of the nucleobases in nucleic acids: cytosine (C), thymine (T) in DNA, and uracil (U) in RNA. umich.edujuniperpublishers.com Their biological significance extends to vitamins, such as thiamine (vitamin B1), and other natural products. gsconlinepress.comwikipedia.org

In the realm of medicinal chemistry, the pyrimidine scaffold is considered a "privileged" structure. This is due to its ability to serve as a core for a wide array of therapeutic agents. mdpi.com Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. gsconlinepress.comjuniperpublishers.com The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, influences its chemical reactivity and its interactions with biological targets like enzymes and receptors. tezu.ernet.in This has made it a cornerstone for the development of novel drugs targeting a variety of diseases. gsconlinepress.combritannica.com

The history of pyrimidine chemistry is a story of foundational discoveries in organic and biological chemistry. While related purine compounds like uric acid were isolated as early as 1776, the first true pyrimidine derivative, alloxan, was isolated by Brugnatelli in 1818 from the oxidation of uric acid. gsconlinepress.comrsc.org For much of the 19th century, various pyrimidine compounds were isolated, but their chemical structures remained elusive until about 1868. sioc-journal.cn

A pivotal moment came in 1879 when French chemist Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from the condensation of urea and malonic acid. wikipedia.orgrsc.org This opened the door to the systematic study of this class of compounds, which was pioneered by Pinner starting in 1884. rsc.org Pinner's work on the condensation of amidines with β-dicarbonyl compounds was fundamental, and it was he who coined the term "pyrimidine" in 1885. umich.eduwikipedia.org The parent compound, pyrimidine itself, was not synthesized until 1900, when Gabriel and Colman prepared it from 2,4,6-trichloropyrimidine via reduction with zinc dust. wikipedia.orgrsc.org In parallel, the biological significance of pyrimidines was cemented with the isolation of cytosine and thymine from nucleic acids, a discovery that was crucial for understanding the structure of DNA. rsc.org

Specific Research Relevance of Phenoxy-Substituted Pyrimidines

The attachment of a phenoxy group to the pyrimidine ring creates a class of compounds with distinct and often potent biological activities. Research has shown that this particular substitution pattern is highly relevant in drug discovery. For instance, a class of 4-phenoxy-pyrimidine derivatives has been designed and synthesized as powerful dual inhibitors of key enzymes in cancer progression, specifically VEGFR-2 and c-Met kinases. rsc.org

Furthermore, studies have demonstrated that compounds featuring a phenoxy substructure on the pyrimidine ring can exhibit significant fungicidal activity. The specific nature of the phenoxy group and its substituents can be fine-tuned to optimize these biological effects, making phenoxy-pyrimidines a versatile and promising scaffold for the development of new therapeutic and agrochemical agents.

Identification of Key Research Gaps and Objectives for 2-(4-Bromophenoxy)pyrimidine Studies

Despite the clear research interest in both pyrimidine and phenoxy-substituted scaffolds, the specific compound this compound remains largely unexplored in the scientific literature. Its availability from commercial suppliers indicates it is likely used as a synthetic intermediate, but published data on its properties and applications are scarce. This represents a significant research gap.

The primary objectives for future studies on this compound should therefore include:

Synthesis and Characterization: Development and reporting of a robust synthetic route for this compound, followed by comprehensive spectroscopic and crystallographic characterization to establish a definitive structural and physicochemical profile.

Biological Screening: Given the established anticancer and antifungal activities of related phenoxy-pyrimidines, a broad biological screening of this compound is warranted. rsc.org This would determine if the compound itself possesses any intrinsic therapeutic potential.

Synthetic Utility: A key feature of this molecule is the bromine atom on the phenyl ring. This bromine atom serves as a highly versatile chemical handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. A major research objective should be to explore the utility of this compound as a building block for creating libraries of more complex molecules. These new derivatives could then be tested for enhanced or novel biological activities, leveraging the known pharmacophoric properties of the phenoxy-pyrimidine core.

Propriétés

IUPAC Name |

2-(4-bromophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJBRCBIEQHCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016838-18-8 | |

| Record name | 2-(4-bromophenoxy)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Advanced Research Question

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Docking Simulations : Use AutoDock Vina to predict binding poses in active sites, guided by Multiwfn-derived ESP maps .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Site-Directed Mutagenesis : Modify key residues in the enzyme’s active site to validate computational predictions .

How should researchers address discrepancies between DFT-calculated and experimental UV-Vis spectra for this compound?

Advanced Research Question

Systematic steps include:

- Solvent Effect Modeling : Incorporate PCM (Polarizable Continuum Model) in DFT calculations to account for solvatochromic shifts .

- Vibrational Coupling : Compare Franck-Condon progressions with experimental vibronic fine structure .

- Basis Set Validation : Test larger basis sets (e.g., def2-TZVP) to improve excitation energy accuracy .

- Experimental Replication : Ensure spectral measurements use degassed solvents to avoid oxygen quenching artifacts .

What advanced waste management protocols are required for scaling up this compound synthesis to handle brominated byproducts?

Basic Research Question

- Segregation : Separate halogenated waste (e.g., bromophenol byproducts) from non-halogenated solvents .

- Neutralization : Treat acidic residues (e.g., HBr) with NaOH before disposal to prevent corrosion .

- Professional Disposal : Partner with certified agencies for incineration or catalytic dehalogenation .

- Documentation : Maintain logs of waste composition for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.